![molecular formula C19H19N3O5S B2863663 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034313-83-0](/img/structure/B2863663.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a dioxin moiety, which is a type of heterocyclic organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . Dioxins are known to be persistent environmental pollutants (POPs) and are found throughout the world in the environment . They accumulate in the food chain, mainly in the fatty tissue of animals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxin and pyrazolyl groups could potentially make the compound relatively non-polar and lipophilic, allowing it to accumulate in fatty tissues .Applications De Recherche Scientifique
Cytotoxicity and Tumor Specificity
A series of compounds related to the chemical structure have been synthesized and assessed for their cytotoxicity and tumor specificity. These studies have highlighted the potential of such compounds in inhibiting tumor growth and exhibiting selective toxicity towards cancer cells. For instance, Gul et al. (2016) synthesized a series of compounds and tested them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Anti-inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Herbicidal Activity
Compounds with a similar core structure have been identified to possess herbicidal activity. Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with post-emergence activity on dicotyledonous weed species, indicating their potential in agricultural applications (Eussen et al., 1990).
Antimicrobial Agents
The synthesis of new derivatives has also been explored for antimicrobial applications. Abbas et al. (2017) investigated the synthesis of benzenesulfonamide derivatives for their antimicrobial potential, identifying compounds with promising antibacterial and antifungal potency (Abbas et al., 2017).
Analgesic Effects and Pathological Pain Model
Research has also focused on the synthesis of derivatives to study their effects on pathological pain models in mice, with some compounds showing significant anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib (Lobo et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-17(14-2-7-18-19(12-14)27-11-10-26-18)13-21-28(24,25)16-5-3-15(4-6-16)22-9-1-8-20-22/h1-9,12,17,21,23H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTATMMELNBLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
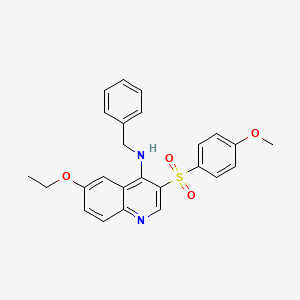
![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)
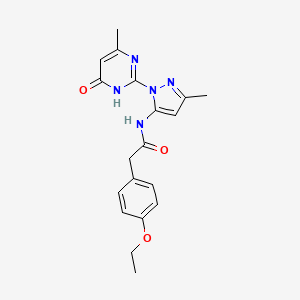
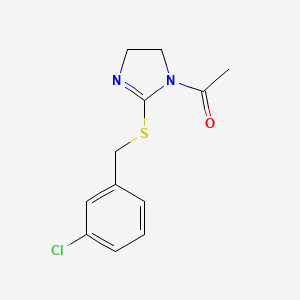
![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)
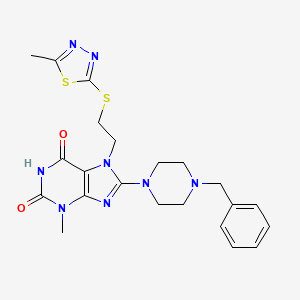
![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)
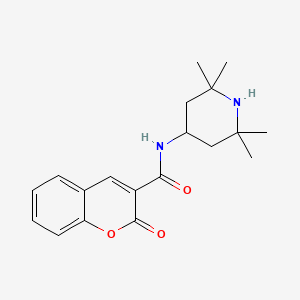
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
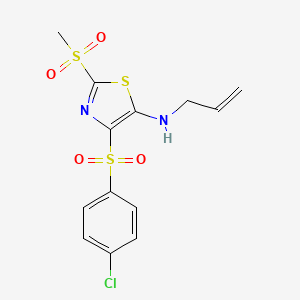
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
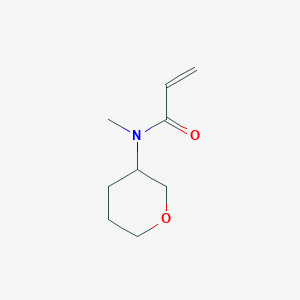
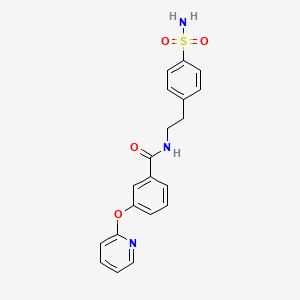
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
